beta-Ala-Ala

Proton-coupled oligopeptide transporter Carnosine transport Glioblastoma

beta-Ala-Ala (β-alanyl-L-alanine) is a mixed α/β-dipeptide that uniquely inhibits the proton-coupled oligopeptide transporters PEPT2, PHT1, and PHT2 without being transported, validated in LN405 glioblastoma cells [Evidence]. Its β-amino acid backbone confers >48‑hour stability in protease-rich matrices where α-dipeptides degrade within 15 minutes, ensuring reproducible long‑term assays. Coupling kinetics of its β-amino acid active esters (>24 h stability) also reduce synthesis cycle times versus α-amino acids (t½ <6 h). Choosing beta-Ala-Ala over inexpensive α-dipeptides eliminates confounding variables in transport and stability studies, protecting the validity of functional data and reducing total cost per successful experiment.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
Cat. No. B1276669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ala-Ala
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
InChIKeyOSOCQWFTTAPWEK-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Ala-Ala: Molecular Identity and Baseline Characterization for Research Procurement


Beta-Ala-Ala (beta-alanyl-L-alanine, CAS 34322-87-7) is a mixed α/β-dipeptide composed of a β-alanine residue linked to L-alanine via a peptide bond, with a molecular formula of C₆H₁₂N₂O₃ and molecular weight of 160.17 g/mol [1]. Unlike canonical α-dipeptides such as Ala-Ala (L-alanyl-L-alanine), the presence of the β-amino acid introduces an additional methylene group in the peptide backbone, altering its conformational flexibility and biological recognition properties [2]. The compound is formally defined in the ChEBI ontology as a dipeptide formed from β-alanine and L-alanine residues, and is commercially available in research-grade purity for biochemical and pharmacological investigations [1].

Why Ala-Ala Cannot Substitute for Beta-Ala-Ala: Functional Divergence in Transporter Pharmacology and Enzymatic Stability


Substituting beta-Ala-Ala with α-dipeptides such as Ala-Ala introduces confounding variables that compromise experimental reproducibility in key research contexts. While Ala-Ala serves as a prototypical PEPT1 substrate for intestinal absorption modeling, beta-Ala-Ala functions as a competitive inhibitor of multiple proton-coupled oligopeptide transporters (PEPT2, PHT1, PHT2) without being efficiently transported [1]. Furthermore, β-amino acid-containing peptides exhibit markedly different susceptibility to enzymatic degradation compared to their α-peptide counterparts—under conditions where α-peptides undergo complete proteolytic cleavage within 15 minutes, β-peptides remain intact for at least 48 hours [2]. This divergence in transporter interaction profiles and proteolytic stability means that procurement decisions based solely on molecular weight similarity or cost equivalence risk invalidating downstream functional assays.

Quantitative Differentiation of Beta-Ala-Ala: Head-to-Head and Class-Level Comparative Evidence for Procurement Decisions


Broad-Spectrum POT Inhibition: Beta-Ala-Ala Versus L-Histidine in Glioblastoma Carnosine Uptake Assays

In the LN405 glioblastoma cell line, β-alanyl-L-alanine demonstrated competitive inhibition of carnosine uptake across all three proton-coupled oligopeptide transporters (PEPT2, PHT1, and PHT2), whereas the comparator L-histidine inhibited only PHT1 and PHT2, leaving PEPT2-mediated transport unaffected [1]. The study employed HPLC-MS to quantify carnosine uptake in the presence of each inhibitor, establishing that beta-Ala-Ala provides pan-transporter blockade while L-histidine offers only partial pathway inhibition [1].

Proton-coupled oligopeptide transporter Carnosine transport Glioblastoma Competitive inhibition PEPT2/PHT1/PHT2

Proteolytic Stability Advantage: β-Peptide Class Versus α-Peptide Baseline in Multi-Enzyme Degradation Assays

A systematic in vitro investigation of 36 linear and cyclic β- and γ-peptides across 15 commercially available proteases (including the 20S proteasome from human erythrocytes) established that β-peptides remained stable for at least 48 hours under conditions where an α-eicosapeptide was completely cleaved within 15 minutes [1]. Inhibition studies with α-chymotrypsin further demonstrated that β-peptides do not inhibit normal enzyme activity toward standard substrates, indicating a dissociation between stability and off-target enzyme interference [1]. This class-level stability is attributed to the backbone-expanded β-amino acid structure present in beta-Ala-Ala [2].

Protease resistance β-Peptides Enzymatic degradation Peptide stability Therapeutic peptide design

Synthetic Coupling Efficiency: β-Amino Acid Active Ester Hydrolysis Kinetics Versus α-Amino Acids

Time-resolved ¹H NMR studies of active ester formation and hydrolysis using PyBOP/DIEA and HOBt/DIC coupling reagents categorized amino acids into three kinetic classes. β-Amino acids (including β-alanine derivatives) were classified as non-hydrolyzing, with active esters stable for more than 24 hours in solution, whereas α-amino acids such as alanine fall into the rapidly hydrolyzing category (t₁/₂ < 6 hours) [1]. This kinetic distinction has direct implications for optimizing coupling step duration and reagent stoichiometry in solid-phase peptide synthesis protocols involving beta-Ala-Ala or its building blocks [1].

Solid-phase peptide synthesis Coupling kinetics Active ester hydrolysis β-Amino acid SPPS optimization

Beta-Ala-Ala: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Pan-Transporter Inhibition Tool in Glioblastoma Carnosine Pharmacology Studies

Beta-Ala-Ala serves as a validated competitive inhibitor for all three proton-coupled oligopeptide transporters (PEPT2, PHT1, PHT2) expressed in glioblastoma cells, as demonstrated in LN405 cell line studies using HPLC-MS quantification of carnosine uptake [1]. Researchers investigating the contribution of individual POTs to carnosine-mediated tumor growth inhibition can employ beta-Ala-Ala to achieve complete transporter blockade, then compare results with selective inhibitors such as L-histidine (which spares PEPT2) to dissect pathway-specific effects. This application is directly supported by published competitive inhibition data showing that beta-Ala-Ala inhibits all transporters involved in carnosine uptake in glioblastoma models [1].

Extended-Duration Enzymatic Stability Assays in Biological Matrices

For experiments requiring prolonged incubation of peptide analytes in protease-rich environments (e.g., serum stability assays, cell culture supernatants, tissue homogenates), beta-Ala-Ala offers a minimum 48-hour stability window based on class-level evidence from 15-protease degradation panels [1]. This stability profile enables accurate quantification of transporter inhibition or other functional effects over extended time courses that would be confounded by rapid degradation of α-dipeptide controls. The finding that β-peptides do not inhibit normal α-chymotrypsin activity further supports their use as inert probes in multi-enzyme biological systems [1].

β-Amino Acid-Containing Peptide Synthesis Optimization and Cost Reduction

Synthetic chemists producing longer β-peptide or mixed α/β-peptide sequences incorporating beta-Ala-Ala residues can reduce reagent waste and synthesis cycle time by adjusting coupling protocols to reflect the non-hydrolyzing kinetics of β-amino acid active esters (stable > 24 hours) relative to α-amino acids (t₁/₂ < 6 hours) [1]. This kinetic distinction, established through time-resolved ¹H NMR monitoring of PyBOP/DIEA and HOBt/DIC-mediated coupling reactions, provides a quantitative basis for shortening coupling steps when β-amino acids are involved, improving overall process efficiency and reducing the cost of goods in research-scale peptide synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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